Sodium ((2R,3S,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl hydrogenphosphate
Overview
Description
The compound appears to be a sodium salt of a phosphate ester, with the phosphate group attached to a sugar-like structure (a tetrahydrofuran ring with several hydroxyl groups) and a pyrimidinone group.
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of the appropriate sugar and pyrimidinone derivatives, followed by esterification with phosphoric acid and neutralization with sodium hydroxide. However, without specific literature or experimental data, this is purely speculative.Molecular Structure Analysis
The compound contains several stereocenters, as indicated by the (2R,3S,4R,5R) notation. This means that it has a complex three-dimensional structure, which could be important for its properties and reactivity.Chemical Reactions Analysis
Again, without specific information, it’s hard to predict the chemical reactivity of this compound. However, phosphate esters are generally susceptible to hydrolysis, especially under acidic or basic conditions.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. Given the presence of several polar groups (hydroxyls, phosphate, pyrimidinone), this compound is likely to be soluble in polar solvents like water.Scientific Research Applications
Bioactivity Studies
- Alkaloid Identification and Bioactivities : Isolated from Portulaca oleracea L., this compound was identified as an alkaloid and demonstrated anti-inflammatory and anticholinesterase bioactivities (Song et al., 2023).
Chemical Synthesis and Analysis
- Synthesis of Dinucleotide Analogs : The compound was used in the synthesis of novel dinucleotide analogs, showcasing a new strategy in chemical synthesis (Valiyev et al., 2010).
- Synthesis of α,ω-Bis Compounds : Employed in the synthesis of α,ω-bis compounds, highlighting its versatility in organic synthesis (Semenov et al., 2001).
Structural and UV Studies
- Uracil Derivatives Study : Structural and UV studies of two uracil derivatives were conducted, illustrating the compound's role in advanced chemical analysis (Yao et al., 2013).
Antitumor and Antiviral Research
- Antitumor Activities : Synthesized derivatives displayed selective anti-tumor activities, indicating potential in cancer research (Xiong Jing, 2011).
- Antiviral Activity Studies : Certain analogues of this compound showed antiviral activities, suggesting its use in antiviral drug development (Saxena et al., 1990).
Crystallography and Molecular Dynamics
- Crystal Structure Analysis : The compound's involvement in crystal structure studies of sodium salts highlights its utility in crystallography (Shui et al., 1995).
- Protein Interaction Studies : Its interaction with plasma proteins was studied, demonstrating its importance in understanding drug-protein interactions (Dubey et al., 2020).
Safety And Hazards
Without specific toxicity data, it’s impossible to predict the safety and hazards associated with this compound. As with any chemical, appropriate safety precautions should be taken when handling it.
Future Directions
The potential applications of this compound would depend on its properties and biological activity. It could be of interest in fields like medicinal chemistry, materials science, or biochemistry.
properties
IUPAC Name |
sodium;[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N2O9P.Na/c12-5-1-2-11(9(15)10-5)8-7(14)6(13)4(20-8)3-19-21(16,17)18;/h1-2,4,6-8,13-14H,3H2,(H,10,12,15)(H2,16,17,18);/q;+1/p-1/t4-,6-,7-,8-;/m1./s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHRWYTJLFJEXDD-IAIGYFSYSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)[O-])O)O.[Na+] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)[O-])O)O.[Na+] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2NaO9P | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium ((2R,3S,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl hydrogenphosphate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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